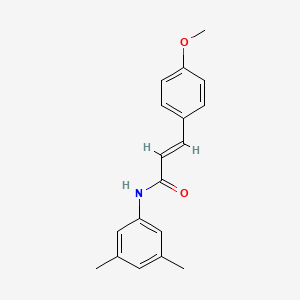

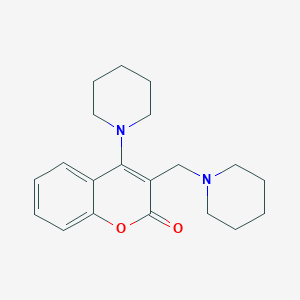

![molecular formula C16H17N3S B5567842 2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)

2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings . It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of these rings may give the compound unique chemical and physical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent reactions . For example, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives can be synthesized through the reaction of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For instance, the amino group (-NH2) is a common site for reactions such as acylation or alkylation . The nitrile group (-CN) can also undergo various reactions, including hydrolysis to form carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure . Without specific experimental data, it’s challenging to provide an accurate analysis of these properties for this compound.Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

A key focus has been on the synthesis of new chemical structures derived from 2-aminothiophene-3-carbonitriles. For instance, reactions with heterocumulenes have led to unexpected products, such as substituted dithieno-[2′,3′:4, 3][2′,3′:8, 9]pyrimido[3, 4-a]pyrimid-7-thiones, which were synthesized from 2-aminothiophene-3-carbonitriles and phenyl isothiocyanate or thiophosgene (Gewald, Jeschke, & Gruner, 1991). These compounds' structures were elucidated through NMR spectroscopy, showcasing their potential for further chemical exploration.

Crystal Structure and Molecular Docking

The crystal structure and molecular docking studies of pyridine derivatives have been performed to explore their potential as inhibitors of NAMPT, an enzyme linked to apoptosis sensitivity in cancer cells. The structures of compounds like 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile were elucidated using single crystal X-ray diffraction, showing interesting conformational details and intermolecular interactions (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).

Antifibrotic Agents

In the realm of medicinal chemistry, some derivatives have been evaluated for their antifibrotic activity. A series of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and their bicyclic and tricyclic derivatives were synthesized and assessed for their effectiveness against fibrotic diseases, with some compounds showing potent activity without adverse effects on liver and kidney functions (Ismail & Noaman, 2005).

Antimicrobial Activity

Research into fused heterocycles based on thieno[2,3-b]pyridine has revealed compounds with antimicrobial and antifungal properties. The synthesis of derivatives such as 2-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylthieno-[2,3-b]pyridine-3-amine has led to new molecules with potential for treating microbial infections (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-4-thiophen-2-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S/c17-10-12-15(14-8-5-9-20-14)11-6-3-1-2-4-7-13(11)19-16(12)18/h5,8-9H,1-4,6-7H2,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSJPYMOVONESZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-thiophen-2-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

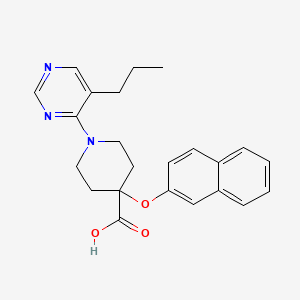

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)

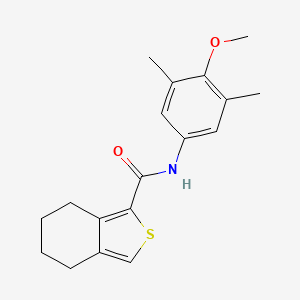

![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)

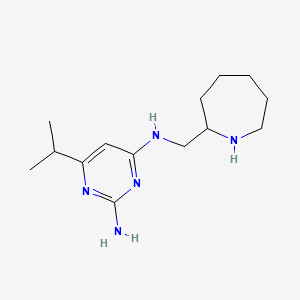

![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)